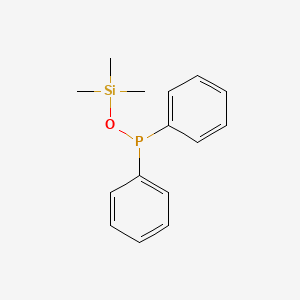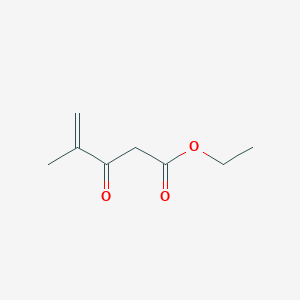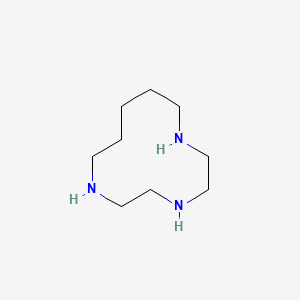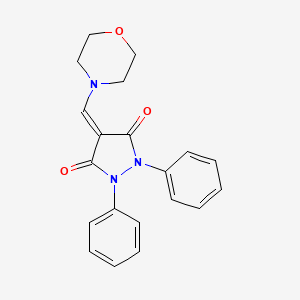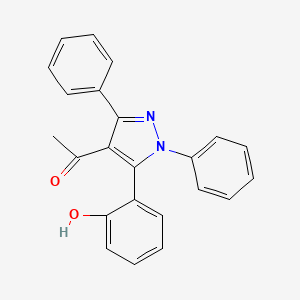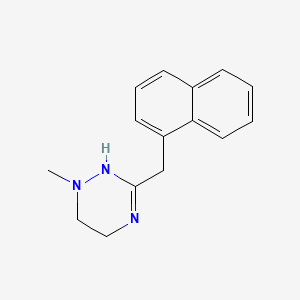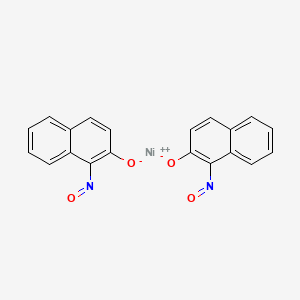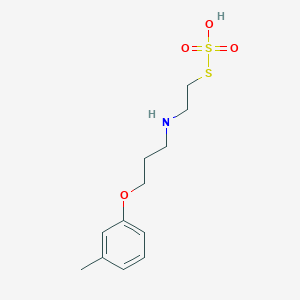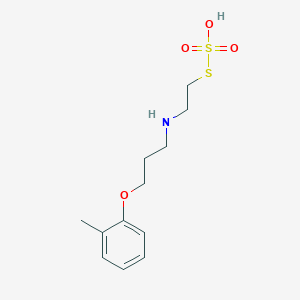
2-(Diphenylarsoryl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylarsoryl)benzoic acid is an organoarsenic compound characterized by the presence of a benzoic acid moiety substituted with a diphenylarsoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylarsoryl)benzoic acid typically involves the reaction of benzoic acid derivatives with diphenylarsine chloride under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization . The reaction is generally carried out under an inert atmosphere to prevent oxidation of the arsenic compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylarsoryl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic center back to arsenic(III).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylarsoryl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of 2-(Diphenylarsoryl)benzoic acid involves its interaction with molecular targets through its arsenic center. The compound can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylarsinic acid: Similar structure but lacks the benzoic acid moiety.
Phenylarsine oxide: Contains a phenyl group instead of a diphenyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring
Uniqueness
2-(Diphenylarsoryl)benzoic acid is unique due to the combination of the diphenylarsoryl group and the benzoic acid moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
25334-70-7 |
|---|---|
Molekularformel |
C19H15AsO3 |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
2-diphenylarsorylbenzoic acid |
InChI |
InChI=1S/C19H15AsO3/c21-19(22)17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChI-Schlüssel |
TWXVXGZGTUSUKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



